

Bismuth in Bismuth Sulfate Exhibits a +3 Oxidation State

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth sulfate*

Cat. No.: *B1584915*

[Get Quote](#)

A comprehensive analysis confirms that bismuth exists in the +3 oxidation state in the inorganic compound **bismuth sulfate**, $\text{Bi}_2(\text{SO}_4)_3$. This determination is based on the well-established charge of the sulfate ion and the principle of charge neutrality in chemical compounds.

Bismuth, a post-transition metal in group 15 of the periodic table, can exhibit several oxidation states, though +3 is its most common and stable form.^{[1][2]} The chemical formula for **bismuth sulfate** is $\text{Bi}_2(\text{SO}_4)_3$.^{[3][4][5]} To maintain electrical neutrality in this compound, the positive charges from the bismuth cations must balance the negative charges from the sulfate anions.

The sulfate polyatomic ion (SO_4) consistently carries a charge of -2. In **bismuth sulfate**, there are three sulfate ions, resulting in a total negative charge of -6 (3 x -2). Consequently, the two bismuth atoms must collectively contribute a total positive charge of +6 to balance this. Therefore, each bismuth atom in the compound has an oxidation state of +3 (+6 / 2).

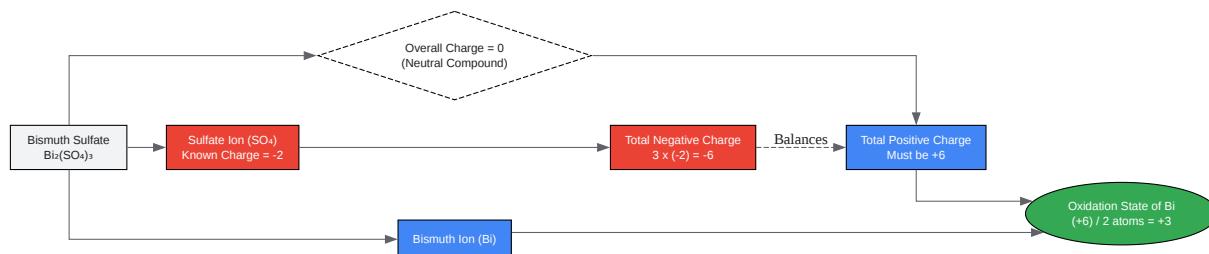
Physicochemical Properties

Bismuth(III) sulfate is a white, hygroscopic solid that is soluble in dilute mineral acids but hydrolyzes in water.^{[3][6][7]} It thermally decomposes at 465 °C.^{[3][4]} The compound is typically produced by the reaction of bismuth(III) nitrate with sulfuric acid.^[3]

Property	Value
Chemical Formula	$\text{Bi}_2(\text{SO}_4)_3$ ^{[3][4][5]}
Molar Mass	706.15 g/mol ^{[3][8][9]}
Appearance	White solid ^[3]
Density	5.31 g/cm ³ ^[3]
Melting Point	465 °C (decomposes) ^{[3][4]}
Bismuth Oxidation State	+3 ^[6]
Sulfate Ion (SO_4^{2-}) Charge	-2

Experimental Verification of Oxidation State

While the oxidation state of bismuth in **bismuth sulfate** can be readily determined from its chemical formula, advanced analytical techniques can provide experimental confirmation. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that can identify the elements present in a material and determine their oxidation states.


Hypothetical Experimental Protocol: XPS Analysis of **Bismuth Sulfate**

- **Sample Preparation:** A high-purity (min 99%) powder sample of **bismuth sulfate** is mounted on a sample holder using double-sided, non-conductive adhesive tape.^[8] The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
- **Instrument Setup:**
 - **X-ray Source:** Monochromatic Al K α (1486.6 eV) or Mg K α (1253.6 eV) X-ray source.
 - **Analyzer:** Hemispherical electron energy analyzer.
 - **Vacuum:** The analysis chamber is maintained at a pressure below 10^{-8} torr to prevent surface contamination.
- **Data Acquisition:**

- A wide-scan (survey) spectrum is first acquired to identify all elements present on the sample surface.
- High-resolution spectra are then acquired for the Bi 4f and S 2p regions to determine their respective chemical states. The binding energy is calibrated by setting the adventitious C 1s peak to 284.8 eV.
- Data Analysis:
 - The high-resolution Bi 4f spectrum is analyzed. The binding energy of the Bi 4f_{7/2} peak for Bi³⁺ is expected to be in the range of 159-160 eV. This value is compared against a standard reference database for bismuth compounds.
 - The S 2p spectrum is also analyzed to confirm the presence of the sulfate ion, which typically shows a characteristic peak around 168-169 eV.
- Conclusion: The binding energy positions from the XPS spectra confirm the elemental composition and provide direct evidence for the +3 oxidation state of bismuth in the sulfate compound.

Logical Representation of Charge Neutrality

The charge balance within the **bismuth sulfate** molecule is fundamental to determining the oxidation state of bismuth. This relationship can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Charge balance determination for **bismuth sulfate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bismuth - Wikipedia [en.wikipedia.org]
- 2. smartachievers.online [smartachievers.online]
- 3. Bismuth(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. Bismuth Sulphate | Oman CHEMICAL [omanchem.com]
- 5. Bismuth(III)sulphate [himedialabs.com]
- 6. Bismuth (III) Sulfate Heptahydrate - SYNTHETIKA [synthetikaeu.com]
- 7. wholesale Bismuth(III) sulfate Powder - FUNCMATER [funcmater.com]
- 8. calpaclab.com [calpaclab.com]

- 9. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [Bismuth in Bismuth Sulfate Exhibits a +3 Oxidation State]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584915#oxidation-state-of-bismuth-in-bismuth-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com